molecular formula C13H16N2O2 B14912326 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide

2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B14912326
M. Wt: 232.28 g/mol
InChI Key: MEKQTDUTQIUUJF-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide typically involves the reaction of indole derivatives with acetic acid derivatives. One common method is the acylation of indole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)acetamide
  • N-(2-methoxyethyl)acetamide
  • 1H-indole-3-acetic acid

Uniqueness

2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide is unique due to the presence of both the indole core and the methoxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C13H16N2O2/c1-17-7-6-14-13(16)8-10-9-15-12-5-3-2-4-11(10)12/h2-5,9,15H,6-8H2,1H3,(H,14,16)

InChI Key

MEKQTDUTQIUUJF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

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